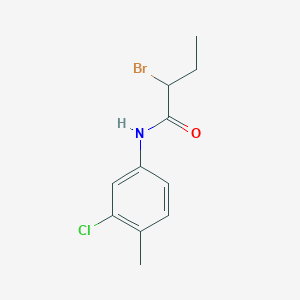

2-bromo-N-(3-chloro-4-methylphenyl)butanamide

Description

Properties

IUPAC Name |

2-bromo-N-(3-chloro-4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO/c1-3-9(12)11(15)14-8-5-4-7(2)10(13)6-8/h4-6,9H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLZUGVCVSLWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal due to their inertness and ability to dissolve both reactants.

- Base : Triethylamine (TEA) or pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride ensures minimal side products. Excess acyl chloride may lead to diacylation.

- Temperature : Reactions proceed efficiently at 0–25°C, with higher temperatures risking decomposition of the acyl chloride.

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Solvent | DCM | 78–82 | |

| Base | Triethylamine | 85 | |

| Reaction Time | 4–6 hours | 80 |

Mechanistic Insight : The reaction follows a two-step mechanism: (1) nucleophilic attack by the amine on the acyl chloride, forming a tetrahedral intermediate, and (2) collapse of the intermediate to release HCl and yield the amide.

Post-Acylation α-Bromination of N-(3-Chloro-4-Methylphenyl)Butanamide

When 2-bromobutanoyl chloride is unavailable, α-bromination of the pre-formed amide offers an alternative route. This method involves radical bromination at the α-position of the butanamide chain using N-bromosuccinimide (NBS) under photolytic or thermal initiation.

Key Steps:

- Synthesis of N-(3-Chloro-4-Methylphenyl)Butanamide :

- α-Bromination :

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Initiator | AIBN | 65–70 | |

| Solvent | CCl₄ | 60 | |

| Reaction Time | 8 hours | 70 |

Challenges :

- Regioselectivity : Competing γ-bromination may occur, necessitating careful control of reaction time and temperature.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) separates α- and γ-brominated products.

Halogen Exchange via Nucleophilic Substitution

A less common approach involves substituting a pre-existing leaving group (e.g., hydroxyl) at the α-position with bromide. For example, N-(3-chloro-4-methylphenyl)-2-hydroxybutanamide can undergo bromination using PBr₃ or HBr gas.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Acylation | High yield, one-step synthesis | Requires 2-bromobutanoyl chloride | 80–85 |

| Post-Acylation Bromination | Uses commercially available reagents | Lower regioselectivity | 60–70 |

| Halogen Exchange | Avoids acyl chloride synthesis | Low yield, moisture-sensitive | 55–60 |

Industrial-Scale Considerations

For bulk production, direct acylation is preferred due to its simplicity and scalability. However, the cost and availability of 2-bromobutanoyl chloride may necessitate in situ generation via treating 2-bromobutyric acid with thionyl chloride. Patent EP1268400A2 highlights analogous large-scale acylation processes using continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-chloro-4-methylphenyl)butanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted butanamides.

Oxidation: Formation of butanoic acids or ketones.

Reduction: Formation of butylamines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Bromo-N-(3-chloro-4-methylphenyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)butanamide involves its interaction with specific molecular targets. The bromine and chlorine substituents on the aromatic ring can participate in various interactions, such as halogen bonding, which can influence the compound’s binding affinity to biological targets. The amide group can form hydrogen bonds, further stabilizing the interaction with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Molecular Features

The target compound shares a 2-bromo-butanamide core with several analogs but differs in the substituents on the aromatic ring. Key comparisons include:

Table 1: Structural Comparison of Selected 2-Bromo-N-Aryl Butanamides

Key Observations :

- Substituent Position : The 3-chloro-4-methyl group in the target compound introduces steric hindrance and electronic effects distinct from analogs with substituents at positions 2 or 5 (e.g., 2-Bromo-N-(5-chloro-2-methylphenyl)butanamide ).

- Molecular Weight : The target compound’s molecular weight (~289.5 g/mol) is comparable to its 5-chloro-2-methyl analog (290.58 g/mol), indicating minimal impact of substituent position on mass .

Crystallographic and Conformational Analysis

- Planar Conformation : Analogous compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit near-planar conformations due to π-conjugation through the amide bridge, with dihedral angles between aromatic rings of ~8.38° . This suggests that the target compound may adopt a similar planar structure, enhancing stability and intermolecular interactions.

- Hydrogen Bonding : Centrosymmetric dimers formed via N–H⋯O hydrogen bonds are common in halogenated amides (e.g., and ), which could influence solubility and melting points .

Biological Activity

2-Bromo-N-(3-chloro-4-methylphenyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in drug development. This article reviews the available literature on the biological activity of this compound, including antibacterial properties, enzyme inhibition, and molecular interactions.

- Molecular Formula : C11H13BrClNO

- Molecular Weight : 290.58 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound was tested using the agar well diffusion method, revealing significant antibacterial activity.

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| This compound | 6.25 mg/mL | 12.5 mg/mL |

This data indicates that the compound exhibits potent activity against resistant strains, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it was found to inhibit alkaline phosphatase (ALP), an important enzyme in various biological processes.

- IC50 Value : 1.469 ± 0.02 µM

These findings suggest that this compound may serve as a competitive inhibitor of ALP, which is relevant in therapeutic contexts where modulation of this enzyme's activity is desired .

Molecular Docking Studies

In silico studies have been conducted to explore the binding interactions between this compound and target proteins. Molecular docking revealed several key interactions:

- Binding Energy : ΔG = -7.5648 kCal/mole

- Hydrogen Bonds : Interactions with amino acids such as His153, His317, Arg420, and Glu429 were identified.

These interactions are crucial for understanding how the compound exerts its biological effects and could guide future modifications to enhance efficacy .

Case Studies and Research Findings

A comprehensive review of literature highlights various studies focusing on the synthesis and biological evaluation of derivatives related to this compound:

- Synthesis and Evaluation :

- In Vitro Studies :

Q & A

Basic: What are the standard synthetic routes for 2-bromo-N-(3-chloro-4-methylphenyl)butanamide?

Methodological Answer:

The synthesis typically involves bromination of the precursor N-(3-chloro-4-methylphenyl)butanamide. Key steps include:

- Brominating Agents : Use of bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform .

- Positional Selectivity : Temperature control (0–25°C) ensures bromination occurs at the α-carbon of the amide group.

- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product.

Validation : Confirm purity via HPLC (>95%) and structural identity via H/C NMR (e.g., α-bromine shift at δ 4.2–4.5 ppm) .

Basic: How is this compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å, amide plane geometry) .

- Spectroscopy :

Advanced: How can computational modeling optimize reaction conditions for its synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers for bromination .

- Reaction Path Screening : Tools like GRRM (Global Reaction Route Mapping) predict side products (e.g., di-brominated derivatives) under varying conditions .

- Hybrid Workflow : Integrate computational predictions with high-throughput experimentation (HTE) to validate optimal solvents (e.g., DCM vs. THF) and temperatures .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

- Experimental Variables : Compare assay conditions (pH, buffer, enzyme source). For example, bacterial vs. mammalian PPTase isoforms show differential sensitivity to halogenated amides .

- Structural Analogues : Test derivatives (e.g., 3-chloro vs. 4-chloro substituents) to isolate substituent effects on target binding .

- Meta-Analysis : Apply multivariate regression to published datasets, weighting factors like purity (>98%) and assay type (fluorometric vs. radiometric) .

Advanced: How does the compound’s electronic structure influence its reactivity?

Methodological Answer:

- Hammett Analysis : The electron-withdrawing 3-chloro-4-methylphenyl group increases electrophilicity at the α-carbon, accelerating nucleophilic substitution (e.g., with amines or thiols) .

- DFT Calculations : HOMO-LUMO gaps (~5.2 eV) predict susceptibility to redox reactions (e.g., reduction to amines with LiAlH₄) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN₂ mechanisms, while protic solvents favor elimination .

Basic: What are its applications in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Development : The bromine and chlorophenyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .

- Protease Inhibition : Screen against caspase-family enzymes using fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify inhibition kinetics .

- Toxicity Profiling : Assess cytotoxicity in HEK293 cells via MTT assays, comparing IC₅₀ values with structural analogues .

Advanced: How to design experiments analyzing its degradation pathways?

Methodological Answer:

- Forced Degradation Studies : Expose to stress conditions (acid/base, heat, UV light) and monitor via LC-MS.

- Acidic Hydrolysis : Cleavage of the amide bond generates 3-chloro-4-methylaniline and 2-bromobutanoyl chloride .

- Photolysis : UV light induces C-Br bond homolysis, forming a radical intermediate detectable via EPR .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: What analytical methods differentiate polymorphic forms?

Methodological Answer:

- DSC/TGA : Melting points and decomposition profiles (e.g., Form I: mp 112°C vs. Form II: mp 98°C) .

- PXRD : Distinct diffraction patterns (e.g., Form I peaks at 2θ = 12.4°, 15.7°) .

- Raman Spectroscopy : Polymorph-specific vibrational modes (e.g., C-Br stretch at 550 cm⁻¹ in Form I vs. 560 cm⁻¹ in Form II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.